REACTION_CXSMILES
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[N:1]1[NH:2][C:3]([NH2:6])=[CH:4][CH:5]=1.[Cl:7][C:8]1[CH:9]=[C:10]([C:15](=O)[CH2:16][C:17](=O)[C:18]([F:21])([F:20])[F:19])[CH:11]=[CH:12][C:13]=1[Cl:14]>C(O)(=O)C>[Cl:7][C:8]1[CH:9]=[C:10]([C:15]2[CH:16]=[C:17]([C:18]([F:21])([F:19])[F:20])[N:2]3[N:1]=[CH:5][CH:4]=[C:3]3[N:6]=2)[CH:11]=[CH:12][C:13]=1[Cl:14]
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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N=1NC(=CC1)N
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Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)C(CC(C(F)(F)F)=O)=O
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
ice
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 0° C. for 0.5 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 4 h
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
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Type
|
CUSTOM
|
Details
|
triturated with EtOH (40 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=NC=2N(C(=C1)C(F)(F)F)N=CC2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |